molecular formula BiCl3O12 B085035 Diperchloryloxybismuthanyl perchlorate CAS No. 14059-45-1

Diperchloryloxybismuthanyl perchlorate

Katalognummer: B085035
CAS-Nummer: 14059-45-1
Molekulargewicht: 507.33 g/mol
InChI-Schlüssel: VDQDGCAHVVNVDM-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diperchloryloxybismuthanyl perchlorate is a chemical compound that features a bismuth center coordinated to perchlorate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diperchloryloxybismuthanyl perchlorate typically involves the reaction of bismuth compounds with perchloric acid or perchlorate salts. One common method includes reacting bismuth trioxide with perchloric acid under controlled conditions to form the desired compound. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This process includes optimizing reaction conditions to achieve higher yields and purity. Multiple purification steps, such as recrystallization and chromatography, are often employed to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Diperchloryloxybismuthanyl perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding bismuth(V) species.

    Reduction: Reduction reactions can convert this compound into lower oxidation state bismuth compounds.

    Substitution: This compound can undergo substitution reactions, particularly at the perchlorate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Formation of bismuth(V) species.

    Reduction: Formation of lower oxidation state bismuth compounds.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Diperchloryloxybismuthanyl perchlorate has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an active ingredient in certain medications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of diperchloryloxybismuthanyl perchlorate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, affecting their function and leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenhydramine: Shares structural similarities but differs in its pharmacological effects.

    Phenylpropanolamine: Similar in structure but has different applications and effects.

Uniqueness

Diperchloryloxybismuthanyl perchlorate is unique due to its specific coordination of bismuth and perchlorate groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

14059-45-1

Molekularformel

BiCl3O12

Molekulargewicht

507.33 g/mol

IUPAC-Name

bismuth;triperchlorate

InChI

InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3

InChI-Schlüssel

VDQDGCAHVVNVDM-UHFFFAOYSA-K

SMILES

O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O

Kanonische SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Bi+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.